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Compound of Interest

Compound Name: 3-Hydroxy-4-methylbenzonitrile

Cat. No.: B1318791 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the chemical structure of 3-Hydroxy-4-
methylbenzonitrile through a detailed analysis of its predicted spectroscopic data. By

comparing these predictions with established characteristic frequencies and spectral data from

analogous compounds, we offer a robust framework for the structural elucidation of this

molecule.

Structural Overview
3-Hydroxy-4-methylbenzonitrile (C₈H₇NO) is an aromatic compound featuring a hydroxyl (-

OH) group, a methyl (-CH₃) group, and a nitrile (-C≡N) group attached to a benzene ring. Its

molecular weight is 133.15 g/mol .[1] The correct assignment of its isomeric structure is crucial

for its application in research and development. This guide utilizes infrared (IR) spectroscopy,

nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) to

confirm the substitution pattern and the presence of all functional groups.

Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The

predicted IR spectrum of 3-Hydroxy-4-methylbenzonitrile is analyzed and compared with the

known absorption ranges for its constituent functional groups.

Table 1: Comparison of Predicted IR Absorption Bands with Characteristic Frequencies
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Functional Group
Predicted
Absorption (cm⁻¹)

Characteristic
Absorption Range
(cm⁻¹)

Vibrational Mode

Phenolic O-H ~3600 - 3200 (broad) 3600 - 3200 (broad) O-H stretch

Nitrile C≡N ~2230 2260 - 2220 C≡N stretch

Aromatic C-H ~3100 - 3000 3100 - 3000 C-H stretch

Aromatic C=C ~1600, ~1500, ~1450 1600 - 1450 C=C stretch

Methyl C-H ~2960, ~2870
2975 - 2950, 2885 -

2865

C-H asymm. & symm.

stretch

C-O ~1250 1260 - 1000 C-O stretch

Aromatic C-H Bend ~880, ~820 900 - 675 Out-of-plane bend

The predicted spectrum is expected to show a broad O-H stretching band characteristic of a

hydrogen-bonded phenol. The sharp, strong absorption around 2230 cm⁻¹ is a clear indicator

of the nitrile group. The presence of aromatic C-H and C=C stretching bands confirms the

benzene ring, while the absorptions in the C-H bending region can help to further confirm the

substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy provides detailed information about the chemical environment of hydrogen

(¹H NMR) and carbon (¹³C NMR) atoms, allowing for the precise determination of the molecular

structure.

¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 3-Hydroxy-4-methylbenzonitrile is compared with

experimental data for similar substituted benzonitriles.

Table 2: Comparison of Predicted ¹H NMR Chemical Shifts (in ppm) with Experimental Data for

Analogous Compounds
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Proton

Predicted Chemical
Shift (ppm) for 3-
Hydroxy-4-
methylbenzonitrile

4-
Methylbenzonitrile[
2]

3-
Hydroxybenzonitril
e

-OH
~5.0 - 6.0 (broad

singlet)
- ~5.5 (broad singlet)

-CH₃ ~2.2 2.42 (singlet) -

H-2 ~7.3 7.52 (doublet) ~7.2

H-5 ~7.2 7.27 (doublet) ~7.1

H-6 ~7.1 7.27 (doublet) ~7.3

The predicted ¹H NMR spectrum should display a broad singlet for the phenolic proton, a

singlet for the methyl group, and three distinct signals in the aromatic region. The splitting

pattern of the aromatic protons (doublet, doublet, and singlet or narrow triplet) will be crucial in

confirming the 1,2,4-substitution pattern.

¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Comparison of Predicted ¹³C NMR Chemical Shifts (in ppm) with Experimental Data for

Analogous Compounds

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.rsc.org/suppdata/dt/c4/c4dt01765j/c4dt01765j1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1318791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon

Predicted Chemical
Shift (ppm) for 3-
Hydroxy-4-
methylbenzonitrile

4-
Methylbenzonitrile[
2]

3-
Hydroxybenzonitril
e

C-1 (C-CN) ~110 112.4 ~113

C-2 ~133 132.2 ~118

C-3 (C-OH) ~155 - ~158

C-4 (C-CH₃) ~130 141.6 -

C-5 ~115 130.0 ~119

C-6 ~135 130.0 ~125

-C≡N ~118 117.9 ~119

-CH₃ ~20 20.2 -

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the six

aromatic carbons, the nitrile carbon, and the methyl carbon. The chemical shifts of the carbons

directly attached to the electron-withdrawing nitrile group and the electron-donating hydroxyl

and methyl groups will be key indicators for confirming the structure.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its elemental composition and structural features.

Table 4: Predicted Mass Spectrometry Fragmentation for 3-Hydroxy-4-methylbenzonitrile
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m/z (mass-to-charge ratio) Predicted Fragment Ion Interpretation

133 [C₈H₇NO]⁺• Molecular ion (M⁺•)

132 [M - H]⁺ Loss of a hydrogen radical

118 [M - CH₃]⁺ Loss of a methyl radical

105 [M - CO]⁺• Loss of carbon monoxide

104 [M - HCN]⁺• Loss of hydrogen cyanide

77 [C₆H₅]⁺ Phenyl cation

The mass spectrum should exhibit a molecular ion peak at m/z 133, consistent with the

molecular formula C₈H₇NO. Key fragmentation pathways would involve the loss of a hydrogen

atom, a methyl group, carbon monoxide from the phenolic ring, and hydrogen cyanide from the

nitrile group, leading to the characteristic fragment ions listed in the table.

Experimental Protocols
Infrared (IR) Spectroscopy
A small amount of the solid 3-Hydroxy-4-methylbenzonitrile sample is ground with potassium

bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using a Fourier

Transform Infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field

NMR spectrometer.

Mass Spectrometry (MS)
A dilute solution of the sample is introduced into the mass spectrometer. Electron ionization (EI)

is a common method for small molecules, and the resulting mass spectrum is recorded.

Logical Workflow for Spectroscopic Validation
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The following diagram illustrates the logical workflow for the validation of the 3-Hydroxy-4-
methylbenzonitrile structure using the discussed spectroscopic methods.

Structural Hypothesis

Spectroscopic Analysis

Data Interpretation & Comparison

Validation

Proposed Structure:
3-Hydroxy-4-methylbenzonitrile

IR Spectroscopy NMR Spectroscopy
(1H & 13C) Mass Spectrometry

Identify Functional Groups:
-OH, -C≡N, Ar-H, -CH3

Determine Connectivity:
Chemical Shifts & Splitting Patterns

Confirm Molecular Weight
& Fragmentation

Structure Validated / Refuted

Click to download full resolution via product page

Caption: Workflow for the spectroscopic validation of 3-Hydroxy-4-methylbenzonitrile.

Conclusion
The combined analysis of predicted IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data

provides a comprehensive and robust validation of the structure of 3-Hydroxy-4-
methylbenzonitrile. The expected spectral features are highly consistent with the presence of

the phenolic, methyl, and nitrile functional groups on a 1,2,4-trisubstituted benzene ring. This

guide serves as a valuable resource for researchers in confirming the identity and purity of this

compound in their studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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